SKLB-23bb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SKLB-23bb 是一种口服生物利用度高的组蛋白去乙酰化酶 6 (HDAC6) 选择性抑制剂。与其他 HDAC6 选择性抑制剂相比,它在体外和体内均显示出优异的抗肿瘤效率。 This compound 还靶向微管,增强其抗肿瘤活性并扩展其抗肿瘤谱 .
科学研究应用
SKLB-23bb 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,研究组蛋白去乙酰化酶 6 的抑制及其对各种生化途径的影响。
生物学: 用于研究以了解组蛋白去乙酰化酶 6 在细胞过程中的作用及其作为治疗靶点的潜力。
医学: 研究其抗肿瘤活性及其在癌症治疗中的潜在应用,特别是针对实体瘤和血液肿瘤。
作用机制
SKLB-23bb 通过选择性抑制组蛋白去乙酰化酶 6 发挥作用,组蛋白去乙酰化酶 6 是一种参与组蛋白和其他蛋白质去乙酰化的酶。这种抑制导致乙酰化蛋白的积累,影响各种细胞过程。此外,this compound 通过结合 β-微管蛋白中的秋水仙碱位点靶向微管,充当微管聚合抑制剂。 这种双重靶向机制通过破坏组蛋白去乙酰化和微管动力学来增强其抗肿瘤活性 .
生化分析
Biochemical Properties
SKLB-23bb plays a significant role in biochemical reactions by inhibiting HDAC6 and disrupting microtubule polymerization. HDAC6 is an enzyme involved in the deacetylation of lysine residues on histone and non-histone proteins, which affects gene expression and protein function. This compound binds to the colchicine site in β-tubulin, acting as a microtubule polymerization inhibitor. This dual targeting mechanism allows this compound to exert cytotoxic effects on tumor cells .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It blocks the tumor cell cycle at the G2-M phase and triggers cellular apoptosis. The compound’s ability to disrupt microtubules and inhibit HDAC6 leads to changes in cell morphology, motility, and division. These effects are observed in both solid and hematologic tumor cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with HDAC6 and β-tubulin. By inhibiting HDAC6, this compound prevents the deacetylation of histone and non-histone proteins, leading to altered gene expression and protein function. Additionally, this compound binds to the colchicine site in β-tubulin, inhibiting microtubule polymerization and disrupting the microtubule network. This dual targeting mechanism enhances the compound’s cytotoxic effects on tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable and retains its antitumor activity over extended periods. Long-term exposure to this compound results in sustained inhibition of tumor growth and cellular apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antitumor activity without causing severe toxicity. At higher doses, the compound may induce toxic or adverse effects, such as fatigue, nausea, and thrombocytopenia. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of HDAC6 affects the acetylation status of various proteins, influencing metabolic flux and metabolite levels. Additionally, this compound’s interaction with β-tubulin disrupts microtubule dynamics, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to HDAC6 and β-tubulin. These interactions affect the compound’s efficacy and distribution within the cellular environment .
Subcellular Localization
This compound’s subcellular localization is primarily associated with its targets, HDAC6 and β-tubulin. The compound’s activity and function are directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for this compound’s dual targeting mechanism and its overall antitumor activity .
准备方法
SKLB-23bb 的合成涉及多个步骤,包括关键中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件是专有的,在现有文献中没有完全公开。 This compound 的工业生产方法也未公开,因为它们可能受专利保护 .
化学反应分析
SKLB-23bb 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将 this compound 转换为还原形式,这些形式可能具有不同的生物活性。
取代: this compound 可以发生取代反应,其中特定的官能团被其他官能团取代,可能改变其活性。
这些反应中常用的试剂和条件包括氧化剂、还原剂和特定的催化剂。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
SKLB-23bb 由于其双重靶向机制,与其他组蛋白去乙酰化酶 6 选择性抑制剂相比具有独特之处。类似的化合物包括:
ACY-1215: 另一种组蛋白去乙酰化酶 6 选择性抑制剂,但与 this compound 相比,对实体瘤细胞的效率较低。
伏立诺他: 一种泛组蛋白去乙酰化酶抑制剂,具有更广泛的活性,但副作用更多。
This compound 靶向组蛋白去乙酰化酶 6 和微管的能力使其成为癌症治疗的有希望的候选药物,与仅靶向一条途径的其他抑制剂相比具有优势。
属性
IUPAC Name |
N-hydroxy-4-[2-methoxy-5-[methyl-(2-methylquinazolin-4-yl)amino]phenoxy]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-22-17-8-5-4-7-16(17)21(23-14)25(2)15-10-11-18(28-3)19(13-15)29-12-6-9-20(26)24-27/h4-5,7-8,10-11,13,27H,6,9,12H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXZZFONXWYSEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC(=C(C=C3)OC)OCCCC(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。